Acrylophenone

Description

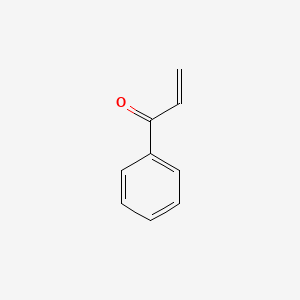

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZKZHDMPERHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26742-84-7 | |

| Record name | Poly(vinyl phenyl ketone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26742-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30227607 | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-03-6 | |

| Record name | 1-Phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPROPENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4QWF7V5AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Acrylophenone

For Researchers, Scientists, and Drug Development Professionals

Acrylophenone, also known as phenyl vinyl ketone, is an organic compound with significant applications in organic synthesis and polymer chemistry.[1] Its unique α,β-unsaturated ketone structure imparts a versatile reactivity profile, making it a valuable precursor for a variety of functionalized molecules and polymers.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of its chemical behavior.

Physical Properties

This compound is a clear, colorless to pale yellow liquid or a low-melting solid at room temperature.[3][4] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 1-Phenylprop-2-en-1-one | [1][2] |

| Synonyms | Phenyl vinyl ketone, Benzoylethylene | [][6] |

| CAS Number | 768-03-6 | [1][2] |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow oil/liquid | [3] |

| Melting Point | 19 - 20 °C (66 - 68 °F) | [4] |

| Boiling Point | 202.6 °C at 760 mmHg; 115 °C at 18 Torr | [1][][6] |

| Density | ~1.0 g/cm³ (0.996 - 1.03 g/mL at 25 °C) | [1][4][6] |

| Solubility | Soluble in DMSO, ether, chloroform, benzene; Slightly soluble in ethanol | [2][7] |

| Refractive Index | ~1.525 | [8] |

| logP (Octanol/Water) | 1.61 - 1.88 | [4][9] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its conjugated system, which includes a phenyl group, a carbonyl group, and a carbon-carbon double bond.[2] This arrangement creates two primary electrophilic sites, making the molecule susceptible to various nucleophilic attacks.

Stability and Storage: this compound is chemically stable under standard ambient conditions.[4] However, it is sensitive to light and temperature and should be stored in a cool, dark, and dry place, often under an inert atmosphere at temperatures of -20°C for long-term storage.[2][3] Upon intense heating, it can form explosive mixtures with air.[4][10]

Hazardous Reactivity: The compound can undergo exothermic reactions with strong oxidizing agents, strong alkalis, and strong reducing agents.[4][10] It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][8]

Key Reactions:

-

Michael Addition: As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the double bond (1,4-conjugate addition).[2]

-

Nucleophilic Addition to Carbonyl: The carbonyl carbon is also electrophilic and can be attacked by strong nucleophiles (1,2-addition), such as Grignard reagents or organolithium compounds.[2]

-

Polymerization: The vinyl group allows this compound to undergo both radical and anionic polymerization to form poly(phenylvinyl ketone).[2][6] It can also be used as a comonomer in the manufacturing of certain resins.[6]

-

Synthesis of Heterocycles: this compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals.[2]

References

- 1. This compound (CAS 768-03-6) - For Research Use Only [benchchem.com]

- 2. Buy this compound | 768-03-6 | >98% [smolecule.com]

- 3. This compound [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS#:768-03-6 | Chemsrc [chemsrc.com]

- 9. This compound [stenutz.eu]

- 10. beta.lakeland.edu [beta.lakeland.edu]

Acrylophenone: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activity of Phenyl Vinyl Ketone

Abstract

Acrylophenone, also known as phenyl vinyl ketone, is an α,β-unsaturated ketone with significant applications in organic synthesis and as a probe in biochemical studies. Its electrophilic nature, owing to the Michael acceptor functionality, makes it a valuable tool for reacting with nucleophilic residues in proteins, particularly cysteine. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities with a focus on enzyme inhibition and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a well-characterized organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 768-03-6 | [1] |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | 1-phenylprop-2-en-1-one | [1] |

| Synonyms | Phenyl vinyl ketone, Benzoylethylene | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone. In the case of this compound, acetophenone reacts with formaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Acetophenone

-

Formaldehyde (as a 37% aqueous solution, formalin)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone in ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

-

Cool the acetophenone solution in an ice bath.

-

Slowly add the sodium hydroxide solution to the cooled acetophenone solution with continuous stirring.

-

To this mixture, add formaldehyde solution dropwise, ensuring the temperature remains low.

-

Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Neutralize the mixture with dilute hydrochloric acid. This will cause the this compound to precipitate out of the solution.[3]

-

Collect the solid product by vacuum filtration and wash it with cold distilled water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Mechanism of Action

This compound's biological activity is primarily attributed to its nature as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack by thiols, such as the side chain of cysteine residues in proteins.[4] This can lead to the formation of a covalent bond and subsequent modulation of the protein's function.

Enzyme Inhibition: Hydroxynitrile Lyase

This compound has been identified as an active-site-directed, irreversible inhibitor of hydroxynitrile lyase (HNL).[1] The inhibition occurs through the covalent modification of an essential cysteine residue within the enzyme's active site.[1]

| Enzyme Target | Inhibitor | Mechanism of Inhibition | Stoichiometry |

| Hydroxynitrile Lyase (HNL) | This compound | Irreversible, Covalent Modification of Cysteine | 1:1 |

The reaction proceeds via a Michael addition of the cysteine thiol to the this compound. Due to the irreversible nature of this inhibition, traditional equilibrium-based inhibitory constants like Ki are not typically reported. Instead, the inhibition is characterized by its time-dependency and stoichiometric nature.

Modulation of Signaling Pathways

The ability of this compound to react with cysteine residues suggests that it can modulate the activity of proteins involved in cellular signaling. Two key pathways that are likely affected are the Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 signaling pathways.

-

MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[5] Studies on structurally related benzylideneacetophenone derivatives have shown that they can reduce the phosphorylation of MAPKs, thereby inhibiting downstream signaling.[6] This suggests that this compound could exert anti-inflammatory or anti-proliferative effects through a similar mechanism.

-

Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[4][7] Electrophilic compounds, like this compound, can react with cysteine residues on Keap1, a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it activates the expression of antioxidant genes.[4] While direct studies on this compound's effect on Nrf2 are limited, its chemical properties strongly suggest it would act as an activator of this protective pathway.

Visualizations of Mechanisms and Workflows

Caption: General mechanism of this compound action via Michael addition.

Caption: Workflow for investigating this compound's effect on signaling.

Conclusion

This compound is a versatile molecule with well-defined chemical properties and synthetic routes. Its utility as a Michael acceptor makes it a powerful tool for probing protein function and for the development of covalent inhibitors. The irreversible inhibition of hydroxynitrile lyase serves as a clear example of its reactivity. Furthermore, its potential to modulate key signaling pathways, such as the MAPK and Nrf2 pathways, highlights its relevance for research in areas like inflammation, oxidative stress, and cancer biology. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

- 1. Chemical modification of hydroxynitrile lyase by selective reaction of an essential cysteine-SH group with alpha, beta-unsaturated propiophenones as pseudo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 5. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]

- 6. Alleviation of Atopic Dermatitis Lesions by a Benzylideneacetophenone Derivative via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Acrylophenone via the Mannich Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of acrylophenone, a valuable α,β-unsaturated ketone, through the Mannich reaction. The document details the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data to support reproducibility and further investigation.

Introduction

The Mannich reaction is a fundamental three-component condensation reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The reaction typically utilizes an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1] The resulting β-aminocarbonyl compounds are known as Mannich bases.[1][2]

This compound (1-phenylprop-2-en-1-one) is a versatile intermediate in organic synthesis. Its synthesis via the Mannich reaction is a two-step process. First, a Mannich base is formed from acetophenone, formaldehyde, and a secondary amine, such as dimethylamine.[3] This is followed by the elimination of the amine group to yield the desired α,β-unsaturated ketone.[3]

Reaction Mechanism

The synthesis of this compound via the Mannich reaction proceeds in two key stages:

Stage 1: Formation of the Mannich Base

The reaction begins with the formation of an iminium ion from the amine and formaldehyde.[4] Concurrently, the acetophenone tautomerizes to its enol form under acidic conditions.[3] The enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the β-amino ketone, which is the Mannich base.[3][4]

Stage 2: Elimination to Form this compound

The Mannich base can then undergo an elimination reaction to form the α,β-unsaturated compound, this compound.[3] This is often achieved by converting the amine into a better leaving group, for instance, by quaternization with an alkyl halide, followed by heating in a process known as Hofmann elimination.[3]

Experimental Protocols

Synthesis of β-Dimethylaminopropiophenone Hydrochloride (Mannich Base)

This protocol outlines the synthesis of the Mannich base intermediate from acetophenone.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

95% Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a suitable flask, combine acetophenone (0.2 mole), paraformaldehyde (0.22 mole), and dimethylamine hydrochloride.[1]

-

Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]

-

Reflux the mixture for a designated period.

-

If the resulting yellowish solution is not clear, filter it while hot.[1]

-

Transfer the clear solution to a 1-L Erlenmeyer flask and cool it in an ice bath to induce crystallization.[1]

-

Collect the solid product by filtration and recrystallize if necessary for further purification.

Synthesis of this compound via Elimination

This protocol describes the conversion of the Mannich base to this compound.

Materials:

-

β-Dimethylaminopropiophenone hydrochloride

-

Suitable solvent (e.g., ethanol)

-

Base (for Hofmann elimination if the hydrochloride salt is used and quaternization is not performed) or a methylating agent (e.g., methyl iodide) for quaternization followed by thermal elimination.

Procedure (General Outline):

-

The Mannich base, β-dimethylaminopropiophenone, is treated to facilitate elimination.[3]

-

One common method involves converting the amine to a quaternary ammonium salt by reacting it with an alkyl halide (e.g., methyl iodide).[3]

-

The resulting quaternary ammonium salt is then heated, often in the presence of a mild base, to induce Hofmann elimination, yielding this compound, a tertiary amine, and water.[3]

Quantitative Data

The following tables summarize quantitative data from various reported syntheses of Mannich bases from acetophenone.

Table 1: Reaction Conditions for the Synthesis of Acetophenone-Derived Mannich Bases

| Reactants | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| Acetophenone, Benzaldehyde, Aniline | Diethanolammonium chloroacetate (20 mol%) / Ethanol | Room Temp. | 24 h | Good to excellent | [5][6] |

| Substituted acetophenone, Secondary amine, Formaldehyde | Ethanol | Reflux | 3-4 h | - | [7] |

| Enolizable ketone, Paraformaldehyde, Dimethylamine hydrochloride | 95% Ethanol / Conc. HCl (catalytic) | Reflux | 3 h | 53 | [8] |

| Benzaldehyde, Aniline, Acetophenone | SBA-15-PrSO3H (5 mol%) / Water | - | - | 5 | [9] |

Table 2: Characterization Data for β-Dimethylaminopropiophenone Hydrochloride

| Spectroscopic Method | Observed Peaks | Reference |

| 1H NMR (CDCl3 + DMSO-d6) | δ = 2.82 (s, 6H, CH3–NH–CH3); 2.82 (t, 3H, O=C–CH2–CH2); 3.63 (t, 3H, CH2–CH2–NH(CH3)2); 7.38-7.93 (m, 5H, arom-H); 11.40 (broad s, 1H, H–N(CH3)2) | [8] |

| 13C NMR (75.5 MHz, CDCl3) | 33.1 (s, CH3–NH–CH3); 42.6 (s, O=C-CH2–CH2); 52.1 (s, CH2–CH2–NH(CH3)2); 195.8 (s, C=O); phenyl carbons: δ = 127.5, 128.0, 133.3, 135.3 | [8] |

| IR (neat) | νC=O = 1687 cm−1; νN-H = 3402 cm−1 | [8] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. scribd.com [scribd.com]

- 8. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

Acrylophenone structural formula and IUPAC name

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of acrylophenone, detailing its chemical structure, physicochemical properties, and established experimental protocols for its synthesis.

Core Concepts: Structural Formula and IUPAC Nomenclature

This compound, an organic compound, is classified as an α,β-unsaturated ketone. Its structure consists of a phenyl group attached to a propenone backbone.[1] This arrangement allows for conjugation between the phenyl ring and the ketone, which is key to its reactivity.[1]

-

Common Synonyms: Phenyl vinyl ketone, Benzoylethylene[1]

Visualization of this compound's Structure

The logical relationship of the atoms within the this compound molecule is presented below.

References

An In-depth Technical Guide to the Solubility of Acrylophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of acrylophenone in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents detailed experimental protocols for researchers to determine precise quantitative solubility values.

Introduction to this compound

This compound, also known as phenyl vinyl ketone, is an organic compound with the chemical formula C₉H₈O.[1] It is a valuable intermediate in organic synthesis, serving as a precursor for various functionalized molecules, including heterocyclic compounds and polymers.[2][3] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative and Semi-Quantitative Solubility Profile

This compound is generally considered soluble in a range of organic solvents. The principle of "like dissolves like" suggests that its solubility will be higher in polar aprotic and some polar protic solvents due to the presence of the polar carbonyl group. Its aromatic phenyl group also contributes to its solubility in aromatic and less polar solvents.

While precise quantitative data is sparse, the following table summarizes the available qualitative and semi-quantitative solubility information for this compound and related ketones.

| Solvent | Compound | Temperature (°C) | Solubility | Data Type | Reference |

| Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | Soluble | Qualitative | [2] |

| Diethyl Ether | Acetophenone | Not Specified | Soluble | Qualitative | [4] |

| Isopropanol | Acetophenone | Not Specified | Soluble | Qualitative | [4] |

| n-Hexane | Acetophenone | Not Specified | Soluble | Qualitative | [4] |

Note: Acetophenone is a structurally similar ketone, and its solubility can provide an initial indication of suitable solvent classes for this compound. However, for precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

A reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][6]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

a. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass flask or vial. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.[6]

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

b. Sample Preparation and Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

-

Filter the withdrawn sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification by UV-Vis Spectrophotometry

This method is suitable as this compound possesses a chromophore that absorbs in the UV region.

a. Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and adhere to the Beer-Lambert law.

b. Analysis of the Saturated Solution:

-

Measure the absorbance of the diluted sample from the shake-flask experiment at the same λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the quantitative solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[7] This principle is fundamental to purification by recrystallization, where a solvent is chosen in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8][9]

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[7] this compound, with both polar and non-polar moieties, will exhibit varying degrees of solubility across a spectrum of solvents.

-

Molecular Size and Shape: While less of a variable for a single compound, the size and shape of solute and solvent molecules can influence how they pack together and interact, thereby affecting solubility.[7]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in readily available literature, this guide provides a framework for researchers to determine these values experimentally. The provided shake-flask method coupled with UV-Vis spectrophotometry offers a robust and reliable approach. Understanding the qualitative solubility and the factors that influence it is essential for the effective use of this compound in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 768-03-6 | >98% [smolecule.com]

- 3. This compound (CAS 768-03-6) - For Research Use Only [benchchem.com]

- 4. quora.com [quora.com]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mt.com [mt.com]

- 9. edu.rsc.org [edu.rsc.org]

A Technical Guide to Natural Sources and Analogues of Acrylophenone for Researchers and Drug Development Professionals

Introduction: Acrylophenone, a synthetically derived α,β-unsaturated ketone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiplatelet effects. While this compound itself is not reported as a natural product, its core structure is closely related to acetophenones, a class of phenolic compounds abundantly found in nature. These natural acetophenones represent a rich source of analogues and precursors for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of acetophenones as this compound analogues, their biological activities, relevant experimental protocols for their isolation and derivatization, and the signaling pathways they modulate.

Natural Analogues of this compound: The Acetophenones

Acetophenones are a class of naturally occurring phenolic compounds found in over 24 plant families and some fungi.[1][2] These compounds exist in both free and glycosidic forms and serve as valuable precursors for the synthesis of this compound derivatives through reactions like the Mannich reaction.[1][3] The genera Melicope and Acronychia are particularly rich sources of diverse acetophenones.[1][2]

Prominent Natural Acetophenone Analogues

A variety of acetophenone derivatives have been isolated from natural sources, with paeonol being one of the most extensively studied for its therapeutic potential.[1]

-

Paeonol: Found in peonies such as Paeonia suffruticosa, Arisaema erubescens, and Dioscorea japonica, paeonol exhibits significant anti-inflammatory, analgesic, and neuroprotective properties.[4]

-

Apocynin and Acetanisole: Identified in the essential oil of Cimicifuga simplex.[1]

-

Eupatofortunone and 2-Hydroxy-4-methylacetophenone: Extracted from Eupatorium fortunei.[1]

-

Prenylated Acetophenones: A diverse group of acetophenones with prenyl modifications have been isolated from species of Acronychia and Melicope.[5][6][7]

Quantitative Biological Activity Data

The biological activities of natural acetophenones and their synthetic derivatives have been evaluated in numerous studies. The following tables summarize key quantitative data on their cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxicity of Natural Acetophenone Analogues and this compound Derivatives

| Compound/Derivative | Cell Line | IC50/ED50 | Reference |

| Acronyculatin P | MCF-7 | 56.8 µM | [6] |

| Acronyculatin Q | MCF-7 | 40.4 µM | [6] |

| Acronyculatin R | MCF-7 | 69.1 µM | [6] |

| Melibarbinon B | A2780 | 30 µM | [1] |

| Eupatofortunone | MCF-7 | 82.15 µM | [1] |

| Eupatofortunone | A549 | 86.63 µM | [1] |

| Mallotophenone | Leukemia L-5178Y | 6.10 µg/mL | [1] |

| α-(phenylselanyl) acetophenone | Chinese Hamster Ovary | 500 µM (24h) | [8] |

| α-(phenylselanyl) acetophenone | Chinese Hamster Ovary | 250 µM (48h, 72h) | [8] |

| Azine derivative D3 | Jurkat | Dose-dependent decrease in glutathione | [9] |

Table 2: Anti-inflammatory and Antioxidant Activity of Paeonol and its Metabolites

| Compound | Assay | EC50/Effect | Reference |

| Paeonol Metabolite M3 | DPPH radical scavenging | 93.44 µM | [10] |

| Paeonol Metabolite M11 | DPPH radical scavenging | 23.24 µM | [10] |

| Paeonol Metabolite M3 | Hydroxyl radical scavenging | 336.02 µM | [10] |

| Paeonol Metabolite M11 | Hydroxyl radical scavenging | 124.05 µM | [10] |

| Paeonol | Inhibition of NO overproduction | Potent | [10] |

| Paeonol Metabolite M3 | Inhibition of NO overproduction | Potent | [10] |

| Paeonol Metabolite M11 | Inhibition of NO overproduction | Potent | [10] |

| Paeonol | MAO-A Inhibition | IC50 54.6 µM | [4] |

| Paeonol | MAO-B Inhibition | IC50 42.5 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction of a natural acetophenone, its conversion to an this compound derivative, and the evaluation of its cytotoxic activity.

Extraction and Isolation of Paeonol from Paeonia suffruticosa

This protocol describes a method for extracting paeonol from the roots of Paeonia suffruticosa.[11]

Materials:

-

Roots of 4-5 year old Paeonia suffruticosa

-

Forced air drying oven

-

Grinder or mill

-

Complex enzyme solution (e.g., cellulase, pectinase)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Harvest disease-free roots, clean them of soil, and scrape off the outer root bark. Dry the root bark in a forced-air oven at 50°C. Once dried, grind the bark to a 40-mesh powder.[11]

-

Enzymatic Treatment: Prepare a complex enzyme solution. Treat the powdered root bark with the enzyme solution at 30°C for 20 minutes. This step helps to break down cell walls and improve extraction efficiency.[11]

-

Ultrasonic Extraction: Following enzymatic treatment, subject the mixture to ultrasonic treatment. The ultrasonic waves create cavitation and microjets that enhance mass transfer of paeonol from the plant material into the solvent.[11]

-

Centrifugation: Centrifuge the mixture to separate the solid plant debris from the liquid extract.

-

Solvent Removal: Concentrate the supernatant containing the extracted paeonol using a rotary evaporator under reduced pressure.

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC to obtain pure paeonol.

Synthesis of 2-(N-methylpiperazinylmethyl)-acrylophenone Dihydrochloride (A Mannich Reaction)

This protocol describes a general method for the synthesis of an this compound derivative from acetophenone via a Mannich reaction.[12][13]

Materials:

-

Acetophenone

-

Paraformaldehyde (or trioxymethylene)

-

N-methylpiperazine dihydrochloride

-

Glacial acetic acid

-

Methanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

TLC plates (chloroform:methanol 8:2)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve acetophenone (e.g., 6 g) in glacial acetic acid (e.g., 20 ml).[12] To this solution, add paraformaldehyde (e.g., 3 g, 0.1 M) and N-methylpiperazine dihydrochloride (e.g., 8.65 g, 0.05 M).[12] The molar ratio of ketone:paraformaldehyde:amine salt is typically 1:2:1.[13]

-

Reflux: Heat the reaction mixture under reflux at 120°C for 2-4 hours.[13] Monitor the progress of the reaction by TLC.[13]

-

Work-up: After the reaction is complete, remove the acetic acid under vacuum using a rotary evaporator.

-

Crystallization: Dissolve the resulting oily residue in a minimal amount of hot methanol and then add diethyl ether to induce crystallization.[13]

-

Isolation: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well microplates

-

Test compound (acetophenone or this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[15] The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Paeonol

Paeonol exerts its anti-inflammatory effects by modulating several key signaling pathways. Network pharmacology and experimental studies have identified the TNF and IL-17 signaling pathways as major targets.[16] Paeonol has been shown to block the inflammatory response by regulating the MAPK and NF-κB signal pathways.[17] Specifically, it can inhibit the phosphorylation of MAPK/ERK1/2 and p38.[10]

Caption: Paeonol's anti-inflammatory signaling pathway.

Experimental Workflow: From Natural Source to Bioactivity Testing

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive acetophenones from natural sources.

Caption: Workflow for natural acetophenone drug discovery.

Conclusion

Natural acetophenones are a promising and underexplored source of analogues for the development of this compound-based therapeutics. Their structural diversity and inherent biological activities make them ideal starting points for medicinal chemistry campaigns. The protocols and data presented in this guide offer a foundation for researchers to explore this valuable class of natural products and their synthetic derivatives in the pursuit of novel drug candidates. Further research into the vast array of natural acetophenones is warranted to unlock their full therapeutic potential.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Paeonol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of new prenylated acetophenone derivatives from Acronychia oligophlebia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the toxicity of α-(phenylselanyl) acetophenone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103524322A - Method for extracting paeonol from paeonia suffruticosa roots - Google Patents [patents.google.com]

- 12. EP0156785A1 - 2-(Aminoalkyl)-acrylophenones, their preparation and their use - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Synthesis of Acrylophenone: A Journey from Historical Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylophenone, also known as phenyl vinyl ketone, is a reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its utility spans the formation of various pharmaceuticals, polymers, and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside detailed examinations of contemporary synthetic methodologies. The core focus is on providing actionable experimental protocols, comparative quantitative data, and clear visualizations of the underlying chemical pathways to support researchers in the field.

Discovery and Historical Context

The first documented synthesis of this compound, then referred to as "phényl-vinyl-cétone," was reported in 1913 by French chemists Charles Moureu and Georges Mignonac. Their pioneering work was published in the esteemed journal Comptes rendus hebdomadaires des séances de l'Académie des sciences. The initial synthesis involved the dehydrogenation of β-ethoxypropiophenone, a method that, while foundational, has been largely superseded by more efficient and direct approaches.

The Original Moureu-Mignonac Synthesis (1913)

Core Synthetic Methodologies

Over the past century, several more efficient and versatile methods for the synthesis of this compound have been developed. The most prominent among these are the Mannich reaction, Friedel-Crafts acylation, and the Claisen-Schmidt condensation.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction that has become one of the most common and reliable methods for synthesizing this compound and its derivatives.[1][2] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In the context of this compound synthesis, acetophenone (the compound with the acidic α-proton), formaldehyde (a non-enolizable aldehyde), and a secondary amine hydrochloride (such as dimethylamine hydrochloride) are the key reactants.[2] The reaction proceeds through the formation of a β-amino ketone, known as a Mannich base, which is then subjected to elimination to yield the α,β-unsaturated ketone.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation offers a direct route to aromatic ketones and can be adapted for the synthesis of this compound.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acylating agent in the presence of a Lewis acid catalyst.[3] For this compound synthesis, acryloyl chloride is used as the acylating agent, and aluminum chloride (AlCl₃) is a commonly employed catalyst.[5] A key advantage of Friedel-Crafts acylation is that the acyl group deactivates the aromatic ring, which generally prevents further substitution reactions.[4]

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[6] This method is particularly useful for the synthesis of chalcones and other α,β-unsaturated ketones. In the synthesis of a compound structurally similar to this compound, such as benzylideneacetone, benzaldehyde (an aromatic aldehyde with no α-hydrogens) is reacted with acetone (an enolizable ketone) in the presence of a base, typically sodium hydroxide.[7] This reaction proceeds via the formation of an enolate ion from the ketone, which then acts as a nucleophile.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthetic methods discussed, providing a comparative overview of their efficiency and reaction conditions.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Mannich Reaction | Acetophenone, Paraformaldehyde, Dimethylamine HCl | Hydrochloric Acid | Ethanol | 2-4 hours | Reflux (approx. 78°C) | 60-80% |

| Friedel-Crafts Acylation | Benzene, Acryloyl Chloride | Aluminum Chloride (AlCl₃) | Benzene (as reactant and solvent) | 3.5 hours | Reflux (approx. 80°C) | up to 81% |

| Claisen-Schmidt Condensation | Benzaldehyde, Acetone | Sodium Hydroxide (NaOH) | Ethanol/Water | 20 minutes (stirring) + standing | 20-25°C | ~72% |

Detailed Experimental Protocols

Protocol for Mannich Reaction Synthesis of this compound

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The Mannich base hydrochloride may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the precipitated Mannich base by filtration and wash with cold ethanol.

-

To obtain this compound, the Mannich base is treated with a base (e.g., sodium hydroxide solution) to induce elimination of the amine.

-

The resulting this compound can be extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is then washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation or chromatography.

Protocol for Friedel-Crafts Acylation Synthesis of this compound

Materials:

-

Anhydrous Benzene

-

Acryloyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a mechanical stirrer, place anhydrous aluminum chloride and anhydrous benzene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous benzene from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 3.5 hours.

-

Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with benzene.

-

Combine the organic layers and wash successively with dilute hydrochloric acid, water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Protocol for Claisen-Schmidt Condensation for a Related α,β-Unsaturated Ketone

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (10% aqueous solution)

-

Ethanol (95%)

-

Dichloromethane

Procedure:

-

In a suitable flask, dissolve benzaldehyde and acetone in 95% ethanol.

-

With stirring, add a 10% aqueous solution of sodium hydroxide dropwise to the mixture.

-

Continue stirring at room temperature for approximately 20 minutes, during which a precipitate of the product should form.

-

Allow the mixture to stand for a period to ensure complete precipitation.

-

Cool the mixture in an ice bath and then collect the crude product by vacuum filtration.

-

Wash the crystals with cold water to remove any remaining sodium hydroxide.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the purified α,β-unsaturated ketone.

Signaling Pathways and Experimental Workflows

Mannich Reaction Pathway

Caption: The Mannich reaction pathway for this compound synthesis.

Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Claisen-Schmidt Condensation Workflow

Caption: Experimental workflow for a Claisen-Schmidt condensation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels | 1913-07-01 | Gallica [gallica.bnf.fr]

- 4. benchchem.com [benchchem.com]

- 5. Comptes rendus hebdomadaires des séances de l'Académie des sciences / publiés... par MM. les secrétaires perpétuels | 1913-01-01 | Gallica [gallica.bnf.fr]

- 6. Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volumes CRHSAS sur Gallica [sites.mathdoc.fr]

Acrylophenone derivatives and their basic structures

An In-depth Technical Guide to Acrylophenone Derivatives: Core Structures, Synthesis, and Biological Activities

Introduction

This compound, with the IUPAC name 1-phenylprop-2-en-1-one, is an organic compound featuring a core structure that consists of an α,β-unsaturated ketone conjugated to a phenyl ring.[1][2][3] This scaffold serves as a versatile platform for the development of a wide range of derivatives with significant biological activities. The reactivity of the α,β-unsaturated carbonyl moiety, particularly its susceptibility to nucleophilic attack, is central to the mechanism of action for many of its analogues.[1][2] This guide provides a technical overview of this compound derivatives, focusing on their fundamental structures, synthetic methodologies, and quantitative biological data, tailored for professionals in chemical and pharmaceutical research.

Core Structure and Derivatives

The basic structure of this compound is C₉H₈O.[3] Derivatives are typically generated by introducing various substituents to the phenyl ring or by modifying the α,β-unsaturated ketone system.[1] A significant class of this compound derivatives are Mannich bases, which are β-amino carbonyl compounds.[1][4] These are synthesized by the aminoalkylation of an enolizable ketone, like acetophenone, with formaldehyde and an amine.[1] This process often results in compounds such as 1-aryl-2-(aminomethyl)-2-propen-1-one hydrochlorides, where the nature of the aryl group and the amine substituent can be varied to modulate the compound's physicochemical and biological properties.[4]

Synthesis of this compound Derivatives

The Mannich reaction is a cornerstone in the synthesis of many bioactive this compound derivatives.[1] This one-pot, three-component condensation reaction is efficient for producing β-amino ketones. Other synthetic routes include the Claisen-Schmidt condensation and Friedel-Crafts acylation to first generate acetophenone precursors.[1]

General Experimental Protocol: Synthesis of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides

A common synthetic method involves the reaction of a substituted acetophenone with paraformaldehyde and an amine hydrochloride in a suitable solvent, such as acetic acid.[4][5]

-

Reactants: A suitable aryl ketone, paraformaldehyde, and N-methylpiperazine dihydrochloride are combined in a molar ratio of 1:2:1, respectively.[4]

-

Solvent: The reaction is typically carried out in glacial acetic acid.[4][5]

-

Reaction Conditions: The mixture is heated under reflux at approximately 120°C for a duration ranging from 1 to 4 hours.[4]

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[4]

-

Isolation and Purification: Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified by crystallization from a suitable solvent system, such as methanol-diethyl ether.[4]

-

Characterization: The chemical structures of the synthesized compounds are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Mechanism of Action and Biological Activity

The primary mechanism of action proposed for the cytotoxic effects of many this compound derivatives is the alkylation of thiol groups present in proteins and other biological macromolecules.[2][4] The α,β-unsaturated ketone moiety acts as a Michael acceptor, reacting with nucleophilic thiol groups, such as those in cysteine residues of enzymes or transcription factors, thereby disrupting their function. This targeted reactivity is considered an advantage, as thiol groups are not present in nucleic acids, potentially reducing genotoxicity.[4]

This compound derivatives have demonstrated a range of pharmacological properties, including:

-

Cytotoxic and Anticancer Activity: Several studies have reported potent cytotoxicity of this compound Mannich bases against various human cancer cell lines.[4]

-

Antiplatelet Activity: Certain derivatives have been shown to inhibit platelet aggregation.[5]

-

Lipid and Cholesterol-Lowering Effects: Some compounds have also exhibited potential in reducing lipid and cholesterol levels, suggesting applications in metabolic disorders.[5]

Quantitative Data Summary

The biological activity of this compound derivatives is often quantified by metrics such as the 50% cytotoxic concentration (CC₅₀) or the 50% effective dose (DE₅₀). Below are tables summarizing reported data for representative compounds.

Table 1: Cytotoxicity (CC₅₀ in µM) of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one Dihydrochlorides [4]

| Compound | Substituent (Aryl Group) | HSC-2 | HSC-4 | HL-60 |

| TA1 | C₆H₅ | 14 | 14 | < 10 |

| TA2 | 4-CH₃C₆H₄ | 11 | 11 | < 10 |

| TA3 | 4-CH₃OC₆H₄ | 18 | 19 | < 10 |

| TA4 | 4-ClC₆H₄ | 11 | 11 | < 10 |

| TA5 | 4-BrC₆H₄ | 12 | 12 | < 10 |

| TA6 | 4-FC₆H₄ | 13 | 13 | < 10 |

| TA7 | 2-yl-C₄H₃S | 15 | 16 | < 10 |

| TA8 | 4-NO₂C₆H₄ | 20 | 20 | < 10 |

| Melphalan (Ref.) | - | > 100 | > 100 | 18 |

HSC-2, HSC-4: Human oral squamous carcinoma cell lines. HL-60: Human promyelocytic leukemia cells.

Table 2: Antiplatelet Aggregation Activity (DE₅₀ in µM) [5]

| Compound | DE₅₀ (µM) |

| 2-(N,N-dimethylaminomethyl)-acrylophenone | 1.1 |

| 2-(1-morpholinomethyl)-acrylophenone | 1.0 |

| 2-(4-methyl-piperazinylmethyl)-acrylophenone | 0.9 |

| 2-(N,N-dimethylaminomethyl)-p-chlorothis compound | 0.8 |

| 2-(1-morpholinomethyl)-p-chlorothis compound | 0.9 |

| 2-(4-methyl-1-piperazinylmethyl)-p-chlorothis compound | 0.8 |

DE₅₀: Effective dose reducing adenosine triphosphate-induced platelet aggregation by 50%.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The straightforward synthesis via the Mannich reaction allows for extensive structural diversification. The primary mechanism of action, thiol alkylation, offers a degree of selectivity that can be further exploited in drug design. Future research should focus on expanding the library of these derivatives, conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating the specific signaling pathways affected by these compounds to better understand their therapeutic and toxicological profiles.

References

- 1. This compound (CAS 768-03-6) - For Research Use Only [benchchem.com]

- 2. Buy this compound | 768-03-6 | >98% [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. EP0156785A1 - 2-(Aminoalkyl)-acrylophenones, their preparation and their use - Google Patents [patents.google.com]

Methodological & Application

Acrylophenone as a Photoinitiator in Radical Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylophenone and its derivatives are classified as Type II photoinitiators, playing a crucial role in initiating radical polymerization upon exposure to ultraviolet (UV) light. This process is fundamental in various applications, including the formulation of coatings, adhesives, and, notably, in the fabrication of polymeric matrices for controlled drug delivery systems. This document provides a detailed overview of the mechanism, applications, and experimental protocols associated with the use of this compound as a photoinitiator.

Mechanism of Action: Type II Photoinitiation

This compound functions as a Type II photoinitiator, which operates via a bimolecular process involving a co-initiator or synergist, typically a hydrogen donor like an amine or an alcohol. The initiation process can be summarized in the following steps:

-

Photoexcitation: Upon absorption of UV radiation, the this compound molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a more stable, longer-lived triplet state.

-

Hydrogen Abstraction: The excited triplet state of the this compound is a potent hydrogen abstractor. It reacts with a hydrogen donor molecule (co-initiator), resulting in the formation of two radical species: a ketyl radical derived from the this compound and a radical derived from the co-initiator.

-

Initiation of Polymerization: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomer units (e.g., acrylates, methacrylates) by attacking the vinyl double bond. The ketyl radical is generally less reactive and may participate in termination reactions.

This mechanism allows for a high degree of control over the initiation process by modulating the type and concentration of the co-initiator, as well as the intensity and wavelength of the UV light source.

Quantitative Data on Polymerization Kinetics

While specific kinetic data for this compound is not extensively documented in readily available literature, data for the closely related benzophenone and its derivatives provide valuable insights into the expected performance. The efficiency of photoinitiated polymerization is influenced by factors such as initiator and co-initiator concentration, light intensity, and the monomer system.

Table 1: Influence of Initiator Concentration on Polymerization of Multifunctional Acrylates

| Photoinitiator System | Monomer | Initiator Conc. (mol%) | Light Intensity (mW/cm²) | Final Monomer Conversion (%) | Polymerization Rate (s⁻¹) |

| Benzophenone/Amine | Trimethylolpropane Triacrylate (TMPTA) | 1.0 | 10 | ~85 | ~0.15 |

| Benzophenone/Amine | Trimethylolpropane Triacrylate (TMPTA) | 2.0 | 10 | ~90 | ~0.25 |

| Benzophenone/Amine | 1,6-Hexanediol Diacrylate (HDDA) | 1.0 | 10 | >95 | ~0.30 |

| Benzophenone/Amine | 1,6-Hexanediol Diacrylate (HDDA) | 2.0 | 10 | >95 | ~0.45 |

Note: Data presented is representative of typical Type II photoinitiator systems and may vary based on specific experimental conditions.

Table 2: Effect of Light Intensity on Polymerization of Acrylates

| Photoinitiator System | Monomer | Initiator Conc. (mol%) | Light Intensity (mW/cm²) | Final Monomer Conversion (%) | Polymerization Rate (s⁻¹) |

| Benzophenone/Amine | Trimethylolpropane Triacrylate (TMPTA) | 1.5 | 5 | ~80 | ~0.12 |

| Benzophenone/Amine | Trimethylolpropane Triacrylate (TMPTA) | 1.5 | 15 | ~90 | ~0.30 |

| Benzophenone/Amine | 1,6-Hexanediol Diacrylate (HDDA) | 1.5 | 5 | >95 | ~0.25 |

| Benzophenone/Amine | 1,6-Hexanediol Diacrylate (HDDA) | 1.5 | 15 | >95 | ~0.50 |

Note: Higher light intensity generally leads to a faster polymerization rate and higher final monomer conversion, although side reactions can occur at very high intensities.

Experimental Protocols

Protocol 1: General Procedure for Radical Photopolymerization of an Acrylate Monomer

This protocol outlines the fundamental steps for conducting a radical polymerization of a typical acrylate monomer using an this compound-based photoinitiator system.

Materials:

-

Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

-

This compound (or a suitable derivative like benzophenone)

-

Co-initiator (e.g., Triethylamine, N-methyldiethanolamine)

-

Solvent (if required, e.g., Tetrahydrofuran, THF)

-

UV curing system (e.g., mercury lamp or LED with appropriate wavelength output)

-

Reaction vessel (e.g., glass vial or mold)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Formulation Preparation:

-

In a clean, dry reaction vessel, dissolve the desired amount of this compound (e.g., 1-3 mol% relative to the monomer) in the acrylate monomer. If a solvent is used, dissolve the photoinitiator in the solvent first.

-

Add the co-initiator to the mixture. The molar ratio of co-initiator to photoinitiator is typically in the range of 1:1 to 2:1.

-

Ensure complete dissolution and homogeneity of the mixture by gentle stirring or vortexing. Protect the formulation from ambient light.

-

-

Inert Atmosphere:

-

Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle flow of the inert gas over the surface of the reaction mixture during polymerization.

-

-

UV Curing:

-

Place the reaction vessel under the UV light source. The distance between the lamp and the sample should be consistent for reproducible results.

-

Irradiate the sample with UV light of a specific intensity and wavelength (typically in the UVA range, 320-400 nm, for this compound).

-

The irradiation time will depend on the desired degree of conversion and the reactivity of the system. This can range from a few seconds to several minutes.

-

-

Post-Polymerization Analysis:

-

After curing, the polymerized sample can be analyzed using various techniques to determine its properties.

-

Monomer Conversion: Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the extent of polymerization.

-

Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the resulting polymer.

-

Mechanical Properties: Techniques like tensile testing or dynamic mechanical analysis (DMA) can be employed to characterize the mechanical strength and viscoelastic properties of the cured polymer.

-

Protocol 2: Preparation of Drug-Loaded Hydrogel Microspheres via Photopolymerization

This protocol describes a general method for encapsulating a model drug within hydrogel microspheres using photopolymerization initiated by this compound. This technique is relevant for developing controlled drug delivery systems.

Materials:

-

Hydrophilic acrylate monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

-

This compound

-

Co-initiator (e.g., Triethylamine)

-

Aqueous phase (e.g., polyvinyl alcohol (PVA) solution in deionized water)

-

Oil phase (e.g., mineral oil or silicone oil)

-

Surfactant (e.g., Span 80)

-

Model drug (e.g., a fluorescent dye like Rhodamine B or a therapeutic agent)

-

UV curing system

-

Homogenizer or high-speed stirrer

Procedure:

-

Preparation of the Organic Phase (Monomer Phase):

-

In a suitable container, dissolve the this compound (e.g., 1 wt% of the monomer mixture) and the co-initiator in the hydrophilic monomer (e.g., HEMA) and the cross-linking agent (e.g., EGDMA). The ratio of monomer to cross-linker will determine the swelling properties of the hydrogel.

-

Disperse or dissolve the model drug in this monomer mixture. Ensure homogeneity.

-

-

Emulsification:

-

Prepare the continuous oil phase by dissolving a surfactant (e.g., 1-2 wt%) in the oil.

-

Slowly add the organic phase to the oil phase while stirring at a high speed using a homogenizer. This will create a water-in-oil (W/O) emulsion, with the monomer phase dispersed as fine droplets. The size of the droplets, and thus the resulting microspheres, can be controlled by the stirring speed and surfactant concentration.

-

-

Photopolymerization:

-

Transfer the emulsion to a reaction vessel suitable for UV irradiation.

-

Purge the system with an inert gas to remove oxygen.

-

Irradiate the emulsion with UV light while maintaining gentle stirring to keep the droplets suspended. The polymerization will occur within the monomer droplets, solidifying them into microspheres.

-

-

Microsphere Isolation and Purification:

-

After polymerization is complete, the microspheres can be collected by centrifugation or filtration.

-

Wash the collected microspheres multiple times with a suitable solvent (e.g., hexane or petroleum ether) to remove the oil and unreacted components.

-

Further wash the microspheres with ethanol and then deionized water to remove any remaining impurities and the surfactant.

-

Finally, the microspheres can be freeze-dried for long-term storage.

-

-

Characterization:

-

Size and Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the size, shape, and surface morphology of the microspheres.

-

Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug can be determined by dissolving a known weight of microspheres in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

In Vitro Drug Release: The release profile of the drug from the microspheres can be studied by incubating a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C and periodically measuring the concentration of the released drug in the medium.

-

Visualizations

Caption: Mechanism of radical polymerization initiated by this compound.

Caption: Experimental workflow for photopolymerization.

Application Notes and Protocols: Acrylophenone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of acrylophenone as a versatile starting material for the preparation of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis and further exploration of these important molecular scaffolds.

Synthesis of Pyrimidine Derivatives from this compound

Pyrimidine and its derivatives are of great interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, as a reactive α,β-unsaturated ketone, serves as an excellent three-carbon building block for the construction of the pyrimidine ring through condensation reactions with various amidine-containing reagents.

Synthesis of 2-Amino-4,6-diphenylpyrimidine via Reaction with Guanidine Hydrochloride

This protocol describes the synthesis of a 2-aminopyrimidine derivative through the cyclocondensation of this compound with guanidine.

Experimental Protocol:

-

To a solution of this compound (1.32 g, 10 mmol) in absolute ethanol (20 mL), add guanidine hydrochloride (1.05 g, 11 mmol) and sodium hydroxide (0.44 g, 11 mmol).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Filter the precipitated solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.

Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidin-2(1H)-thione via Reaction with Thiourea

This method outlines the synthesis of a pyrimidine-2-thione derivative, a class of compounds known for their diverse biological activities.[1][2][3][4]

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.32 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (25 mL).

-

Add a catalytic amount of potassium hydroxide (0.1 g) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione.[2]

Quantitative Data for Pyrimidine Synthesis:

| Heterocycle | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2-Amino-4,6-diphenylpyrimidine | Guanidine HCl | NaOH | Ethanol | 6-8 | 85-95 | 195-197 |

| 4,6-Diphenyl-3,4-dihydropyrimidin-2(1H)-thione | Thiourea | KOH | Ethanol | 4-6 | ~80 | 210-212 |

| 4,6-Diphenyl-3,4-dihydropyrimidin-2(1H)-one | Urea | H₂SO₄ | Ethanol | 3 | 80-90 | 230-232 |

Reaction Workflow for Pyrimidine Synthesis

Caption: General workflow for the synthesis of pyrimidine derivatives from this compound.

Synthesis of 1,5-Benzodiazepine Derivatives from this compound

1,5-Benzodiazepines are a class of privileged heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[5][6][7][8]

Synthesis of 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol details the condensation reaction between this compound and o-phenylenediamine to form a 1,5-benzodiazepine ring system.[5][6]

Experimental Protocol:

-

Dissolve o-phenylenediamine (1.08 g, 10 mmol) and this compound (2.64 g, 20 mmol) in glacial acetic acid (20 mL).

-

Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with constant stirring.

-

Neutralize the mixture with a dilute solution of ammonium hydroxide until a solid precipitate forms.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine.

Quantitative Data for 1,5-Benzodiazepine Synthesis:

| Heterocycle | Reagent | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | o-Phenylenediamine | Glacial Acetic Acid | 3-4 | 80-90 | 148-150 |

Reaction Workflow for 1,5-Benzodiazepine Synthesis

Caption: General workflow for the synthesis of a 1,5-benzodiazepine derivative.

Synthesis of Pyridine Derivatives from this compound

Pyridine scaffolds are fundamental components of numerous pharmaceuticals. The Gewald reaction offers a versatile method for the synthesis of highly substituted 2-aminothiophenes, which can be conceptually extended to the synthesis of related nitrogen-containing heterocycles like pyridines.[9][10][11][12][13] This protocol adapts the principles of the Gewald reaction for the synthesis of a substituted pyridine derivative from this compound.

Synthesis of a Substituted Pyridinethione Derivative

This protocol outlines a plausible route to a pyridinethione derivative using cyanothioacetamide as a key reagent.

Experimental Protocol:

-

In a round-bottom flask, combine this compound (1.32 g, 10 mmol), cyanothioacetamide (1.00 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL).

-

Add a catalytic amount of a base, such as morpholine or triethylamine (0.5 mL).

-

Heat the mixture to reflux for 5-7 hours, monitoring the reaction by TLC.

-

After cooling, the precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the crude pyridinethione derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data for Pyridine Synthesis (Predicted):

| Heterocycle | Reagents | Catalyst | Solvent | Reaction Time (h) | Predicted Yield (%) |

| Substituted Pyridinethione | This compound, Cyanothioacetamide, Sulfur | Morpholine | Ethanol | 5-7 | 60-70 |

Reaction Workflow for Pyridine Synthesis

Caption: A plausible workflow for the synthesis of a pyridine derivative from this compound.

Biological Significance and Signaling Pathways

Pyrazole Derivatives as COX-2 Inhibitors